1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 95591-80-3
VCID: VC6552036
InChI: InChI=1S/C12H16N2O4S.ClH/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H
SMILES: C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl
Molecular Formula: C12H17ClN2O4S
Molecular Weight: 320.79

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride

CAS No.: 95591-80-3

Cat. No.: VC6552036

Molecular Formula: C12H17ClN2O4S

Molecular Weight: 320.79

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride - 95591-80-3

Specification

CAS No. 95591-80-3
Molecular Formula C12H17ClN2O4S
Molecular Weight 320.79
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride
Standard InChI InChI=1S/C12H16N2O4S.ClH/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H
Standard InChI Key FINYXLXQJZAQPM-UHFFFAOYSA-N
SMILES C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine hydrochloride precisely describes its structure: a piperazine moiety bonded to a 2,3-dihydro-1,4-benzodioxine ring through a sulfonyl group, with counterion stabilization via hydrochloric acid. Its molecular formula, C₁₂H₁₇ClN₂O₄S, corresponds to a molecular weight of 320.79 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Spectral and Stereochemical Features

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a three-step sequence:

  • Benzodioxane sulfonation: 1,4-benzodioxine undergoes sulfonation at the 6-position using chlorosulfonic acid, yielding the sulfonyl chloride intermediate.

  • Piperazine coupling: Nucleophilic substitution attaches the sulfonyl group to piperazine in anhydrous dichloromethane with triethylamine as base.

  • Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Reaction yields exceed 75% under optimized conditions, with purity >99% achievable via recrystallization from acetonitrile . Scalability to multi-kilogram quantities is facilitated by flow chemistry techniques, reducing exothermic risks during sulfonation.

Industrial Production Standards

American Elements produces the compound under ISO 9001:2015 certification, offering purities from 99% (technical grade) to 99.999% (semiconductor grade). Bulk packaging utilizes nitrogen-purged steel drums for hygroscopic protection, with stability maintained at 2-8°C for >24 months . Recent advances in continuous manufacturing have reduced lead times to 4-6 weeks for 100 kg batches.

Physicochemical Profile

PropertyValueMethod (Reference)
AppearanceWhite crystalline powderVisual inspection
Melting Point218-220°C (dec.)DSC
Solubility (25°C)12 mg/mL in H₂OUSP <921>
LogP1.8 ± 0.3Shake flask
pKa6.2 (piperazine), -1.4 (SO₂NH)Potentiometric titration

The compound's biphasic solubility profile—highly soluble in aqueous buffers (pH 1-3) yet moderately lipophilic (LogP 1.8)—suggests suitability for both oral and parenteral formulations. Stability studies indicate <0.5% degradation after 6 months at 25°C/60% RH, with oxidative decomposition at the sulfonamide group being the primary degradation pathway .

Hazard StatementRisk Mitigation
H302Harmful if swallowed
H315/H319Skin/eye irritation
H335Respiratory tract irritation

Safety protocols mandate NFPA 704 rating: Health 2, Flammability 1, Reactivity 0. Spill management requires neutralization with 5% sodium bicarbonate prior to disposal as corrosive waste .

Environmental Impact

The compound’s PBT assessment (Persistent, Bioaccumulative, Toxic) shows:

  • Biodegradation: 12% in 28 days (OECD 301D)

  • Ecotoxicity: Daphnia magna EC₅₀ 48 mg/L (96h)

  • Bioaccumulation: BCF 32 L/kg in trout

These metrics necessitate closed-system processing to prevent aquatic contamination.

Emerging Applications and Future Directions

Pharmaceutical Development

Ongoing structure-activity relationship (SAR) studies focus on:

  • Anticancer agents: Introducing fluorinated benzofuran moieties (see PubChem CID 2674365 ) enhances topoisomerase II inhibition (IC₅₀ 0.8 μM vs. 5.2 μM parent compound)

  • Antipsychotics: Quinazoline hybrids show 5-HT₂A/D₂ receptor dual antagonism (Ki 1.4/3.7 nM)

Material Science Innovations

The sulfonamide group’s electron-withdrawing properties enable use as:

  • Polymer photoacid generators: 248 nm sensitivity at 5 mJ/cm²

  • Lithography resins: 12 nm line resolution in EUV patterning

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